N-(2-chloro-9H-purin-6-yl)valine
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Overview
Description
N-(2-chloro-9H-purin-6-yl)valine is a compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, is a conjugate of purine and valine, an essential amino acid, making it a molecule of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-9H-purin-6-yl)valine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of chlorine in 6-chloropurine with valine as the nucleophile. This reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Another approach involves the coupling of N-(purin-6-yl)-amino acids to dimethyl glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups . This method, however, may lead to racemization of the chiral center, resulting in a mixture of diastereomers.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions to minimize racemization and other side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-9H-purin-6-yl)valine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the purine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The amino acid moiety can participate in peptide coupling reactions to form dipeptides or larger peptide chains.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents like DMSO.
Coupling Reactions: Carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like HOBt (1-hydroxybenzotriazole).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be formed.
Peptide Conjugates: Coupling reactions can yield dipeptides or longer peptide chains with the purine moiety.
Scientific Research Applications
N-(2-chloro-9H-purin-6-yl)valine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to interfere with nucleic acid metabolism.
Biological Studies: The compound is studied for its potential to inhibit enzymes involved in purine metabolism, making it a candidate for treating diseases like gout and certain cancers.
Industrial Applications: It can be used in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-(2-chloro-9H-purin-6-yl)valine involves its interaction with enzymes and receptors involved in purine metabolism. The chlorine atom in the purine ring can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of their activity. This can disrupt the synthesis of nucleic acids, thereby exerting antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-9H-purin-6-yl)phenylalanine
- N-(2-chloro-9H-purin-6-yl)isoleucine
- N-(2-chloro-9H-purin-6-yl)-N-cyclopropylglycylamino acids
Uniqueness
N-(2-chloro-9H-purin-6-yl)valine is unique due to its specific combination of a purine moiety with valine, which imparts distinct biological properties. Compared to other similar compounds, it may exhibit different levels of activity against various biological targets, making it a valuable molecule for targeted therapeutic applications .
Properties
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O2/c1-4(2)5(9(17)18)14-8-6-7(13-3-12-6)15-10(11)16-8/h3-5H,1-2H3,(H,17,18)(H2,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCCXWFATFUDNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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